(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-ethoxyphenyl)methanone
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Overview
Description
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-ethoxyphenyl)methanone: is a complex organic compound featuring a pyrazole ring, a piperidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by further functionalization. The piperidine ring can be introduced through nucleophilic substitution reactions, and the ethoxyphenyl group can be added via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxyphenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often with the presence of a base.
Major Products Formed
Oxidation: : Formation of phenol derivatives.
Reduction: : Formation of pyrazoline derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may have biological activity and can be used in drug discovery.
Medicine: : Potential use in the development of new pharmaceuticals, particularly as a lead compound for further modification and optimization.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other pyrazole derivatives or piperidine-containing molecules
Similar Compounds
Pyrazole derivatives: : Compounds containing pyrazole rings with various substituents.
Piperidine derivatives: : Compounds containing piperidine rings with different functional groups.
Ethoxyphenyl derivatives: : Compounds containing ethoxyphenyl groups in various contexts.
Properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-25-19-8-6-5-7-18(19)20(24)22-11-9-17(10-12-22)14-23-16(3)13-15(2)21-23/h5-8,13,17H,4,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDLQWORDKVPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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